molecular formula C12H22N2O2 B1477274 2-Amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one CAS No. 2097950-02-0

2-Amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one

Cat. No.: B1477274
CAS No.: 2097950-02-0
M. Wt: 226.32 g/mol
InChI Key: NSNOXNVOGWTPFW-UHFFFAOYSA-N
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Description

2-Amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

Research has shown that compounds similar to 2-Amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one have been synthesized for various applications in medicinal chemistry. For instance, the synthesis of (S)-1-(1H-indol-4-yloxy)-3-[4-(3-methyoxyphenyl)-4-hydroxypiperidin-1-yl]-propan-2-ol, a 5HT1A antagonist, demonstrates the potential of these compounds in receptor targeting and pharmaceutical development (Czeskis, 1998).

Chemical Synthesis and Structural Studies

Several studies focus on the chemical synthesis and structural analysis of related compounds. For example, the preparation and structural analysis of different Schiff base ligands derived from unsymmetrical tripodal amines indicate the importance of these compounds in the formation of complex molecular structures (Keypour et al., 2015).

Biological Activity and Drug Development

The biological activity of these compounds has been a subject of research, particularly in the development of antibacterial agents. Studies like the synthesis of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4 -dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues showcase the potential of these compounds in drug development and antimicrobial applications (Egawa et al., 1984).

Advanced Synthesis Techniques

Advanced synthesis techniques using biocatalytic approaches have been explored for the synthesis of hydroxypiperidinone-derived compounds, demonstrating the versatility and potential for novel synthesis pathways in pharmaceutical applications (Vink et al., 2003).

Applications in Material Science

Additionally, the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, underscores the relevance of these compounds in material science and their potential use in medical applications (Aly & El-Mohdy, 2015).

Properties

IUPAC Name

2-amino-1-[3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-8(13)12(16)14-5-4-11(15)10(7-14)6-9-2-3-9/h8-11,15H,2-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNOXNVOGWTPFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C(C1)CC2CC2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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